

An In-depth Technical Guide to the Physicochemical Properties of Trilinolein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linolein*

Cat. No.: *B12465316*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilinolein, a triglyceride derived from the esterification of glycerol with three units of linoleic acid, is a significant component of various vegetable oils. As a polyunsaturated triglyceride, its physicochemical properties are of paramount interest in the fields of food science, nutrition, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **trilinolein**, detailed experimental protocols for their determination, and a visualization of its role in a key signaling pathway.

Physicochemical Properties of Trilinolein

The following tables summarize the key quantitative physicochemical properties of **trilinolein**, compiled from various scientific sources.

Table 1: General and Physical Properties of Trilinolein

Property	Value	References
Molecular Formula	C ₅₇ H ₉₈ O ₆	[1][2]
Molecular Weight	879.38 g/mol	[1]
Appearance	Colorless to pale yellow oily liquid	[3]
Physical State	Solid	[2]
Melting Point	-5 to -4 °C	[4][5][6]
Boiling Point	816.5 ± 65.0 °C (Predicted)	[4][5][6]
Density	0.925 g/mL at 20 °C	[4][5]
Refractive Index	n _{20/D} 1.479	[4][5]

Table 2: Solubility Profile of Trilinolein

Solvent	Solubility	References
Water	Insoluble	[3]
Chloroform	Sparingly soluble	[4][5]
Hexane	Slightly soluble	[4][5]
Ethanol	Soluble	[3]
Dimethyl sulfoxide (DMSO)	262.5 mg/mL (298.51 mM)	[7]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of trilinolein, based on established protocols such as those from the American Oil Chemists' Society (AOCS).

Determination of Melting Point (Slip Point Method - AOCS Official Method Cc 3-25)

The slip point is the temperature at which a column of fat in an open capillary tube begins to rise under specified conditions.

Apparatus:

- Capillary tubes (1 mm internal diameter, 80 mm length)
- Thermometer with a range appropriate for the expected melting point
- 600 mL beaker
- Stirring device
- Water bath with temperature control

Procedure:

- Sample Preparation: Melt the **trilinolein** sample to a completely liquid state. Dip clean capillary tubes into the liquid sample, allowing the fat to rise to a height of approximately 10 mm.
- Solidification: Place the charged capillary tubes in a refrigerator at 4-10°C for 16 hours to ensure complete solidification.[\[1\]](#)
- Measurement: Attach the capillary tube to the thermometer, ensuring the bottom of the capillary is level with the thermometer bulb. Suspend the thermometer in a water bath. Heat the water bath slowly, at a rate of 1°C per minute, while gently stirring.
- Observation: The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip point.[\[1\]](#)

Determination of Density (AOCS Official Method Cc 10c-95)

This method determines the mass per unit volume of the oil at a specified temperature.

Apparatus:

- Pycnometer (specific gravity bottle)
- Water bath with precise temperature control
- Analytical balance

Procedure:

- Calibration: Clean and dry the pycnometer and weigh it empty. Fill the pycnometer with distilled water and place it in a water bath at the desired temperature (e.g., 20°C) until it reaches thermal equilibrium. Weigh the pycnometer filled with water.
- Sample Measurement: Empty and dry the pycnometer. Fill it with the **trilinolein** sample, ensuring no air bubbles are present. Place the filled pycnometer in the temperature-controlled water bath until it reaches the specified temperature.
- Weighing: Remove the pycnometer from the bath, wipe it dry, and weigh it.
- Calculation: The density is calculated by dividing the mass of the **trilinolein** sample by the mass of the water, multiplied by the density of water at the measurement temperature.[\[8\]](#)

Determination of Refractive Index (AOCS Official Method Cc 7-25)

The refractive index measures how light bends as it passes through the oil and is an indicator of the degree of unsaturation.[\[9\]](#)

Apparatus:

- Abbe refractometer with a temperature-controlled prism
- Light source (sodium vapor lamp)
- Constant temperature water bath

Procedure:

- Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.
- Sample Application: Ensure the prism of the refractometer is clean and dry. Place a few drops of the **trilinolein** sample onto the prism.
- Temperature Control: Circulate water from the constant temperature bath through the refractometer to maintain the prism at the desired temperature (e.g., 20°C).
- Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. Read the refractive index from the instrument's scale.[4]

Determination of Viscosity

The viscosity of **trilinolein** can be determined using a capillary viscometer.[10]

Apparatus:

- Capillary viscometer (e.g., Ubbelohde type)
- Constant temperature water bath
- Stopwatch

Procedure:

- Sample Loading: Introduce a known volume of the **trilinolein** sample into the viscometer.
- Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.
- Flow Measurement: By applying suction or pressure, draw the liquid up through the capillary to the upper timing mark. Release the pressure and measure the time it takes for the liquid to flow between the upper and lower timing marks.
- Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by

multiplying the kinematic viscosity by the density of the **trilinolein** at the same temperature.

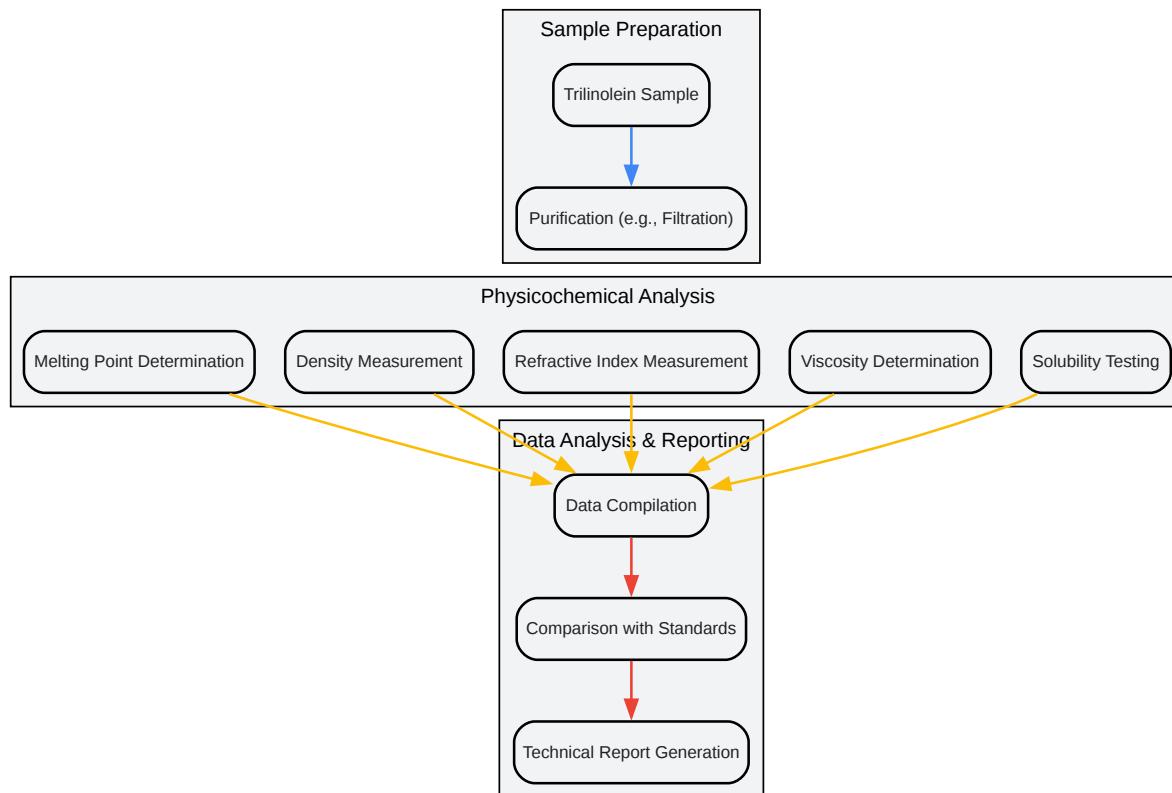
[10]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Apparatus:

- Test tubes
- Vortex mixer
- Pipettes

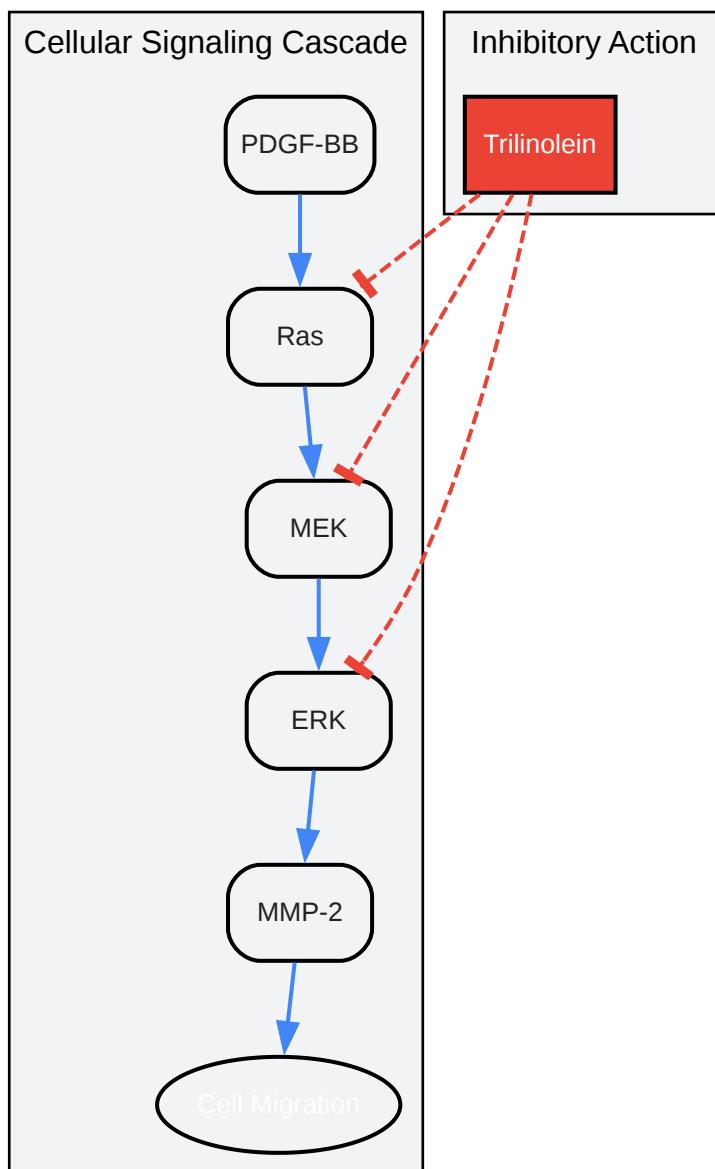

Procedure:

- Sample and Solvent Addition: To a series of test tubes, add a known amount of **trilinolein** (e.g., 100 mg). To each tube, add a specific volume (e.g., 1 mL) of a different solvent.
- Mixing: Vigorously mix the contents of each tube using a vortex mixer for a set period (e.g., 1 minute).
- Observation: Visually inspect each tube for the presence of a single, clear phase (soluble), a cloudy or biphasic mixture (partially soluble or insoluble), or undissolved solute.
- Quantification (Optional): For a more quantitative measure, the undissolved portion can be separated by centrifugation, dried, and weighed to determine the amount that dissolved.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a **trilinolein** sample.



[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **trilinolein**.

Trilinolein in the Ras/MEK/ERK Signaling Pathway

Recent research has indicated that **trilinolein** can modulate cellular signaling pathways. For instance, it has been shown to inhibit the Platelet-Derived Growth Factor (PDGF)-BB-stimulated migration of vascular smooth muscle cells by downregulating key components of the Ras/MEK/ERK pathway.[3][11]

[Click to download full resolution via product page](#)

Caption: Inhibition of the Ras/MEK/ERK pathway by **trilinolein**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Trilinolein | C57H98O6 | CID 5322095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trilinolein, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.aocs.org [library.aocs.org]
- 5. scribd.com [scribd.com]
- 6. AOCS Official Method Cc 1-25 melting point capillary tube method - MBA智库文档 [doc.mbalib.com]
- 7. Trilinolein | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]
- 8. library.aocs.org [library.aocs.org]
- 9. Refractive Index of Fats and Oils [library.aocs.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Trilinolein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12465316#physicochemical-properties-of-trilinolein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com